[(2-Bromoethoxy)(phenyl)methyl]benzene
Overview
Description
Synthesis Analysis
Synthesizing [(2-Bromoethoxy)(phenyl)methyl]benzene involves specific chemical reactions tailored to introduce the bromoethoxy functional group into the phenylmethylbenzene framework. While there are no direct studies on the synthesis of this exact compound in the searched database, related research on bromophenols and other brominated aromatic compounds provides insights into potential synthesis methods. For example, the synthesis of complex bromophenols and dibromo-substituted benzene derivatives can involve halogenation reactions, where bromine is introduced into the compound using various catalysts and reaction conditions (Bayrak & Menzek, 2020; Jin, 2011). These methods may be adapted for the synthesis of [(2-Bromoethoxy)(phenyl)methyl]benzene by choosing appropriate starting materials and reaction conditions to introduce the bromoethoxy group.
Molecular Structure Analysis
The molecular structure of [(2-Bromoethoxy)(phenyl)methyl]benzene can be analyzed using spectroscopic and crystallographic techniques to determine its conformation, bond lengths, and angles. Crystal structure analysis of related compounds, such as 4‐(Bromomethyl)benzophenone, provides insights into the spatial arrangement of the bromo and methyl groups in relation to the benzene rings (Xu et al., 2007). These analyses are crucial for understanding the reactivity and physical properties of the compound.
Chemical Reactions and Properties
[(2-Bromoethoxy)(phenyl)methyl]benzene can undergo various chemical reactions characteristic of bromoethoxy and phenyl groups. It can participate in nucleophilic substitution reactions, where the bromo group acts as a leaving group, allowing the introduction of other functional groups. The compound's reactivity towards amines, Schiff bases, and azines has been explored, revealing potential for forming a range of derivatives through nucleophilic attacks and condensation reactions (Derbala, 1996).
Physical Properties Analysis
The physical properties of [(2-Bromoethoxy)(phenyl)methyl]benzene, such as melting point, boiling point, solubility, and density, are influenced by its molecular structure. While specific data on this compound is not available, the physical properties of structurally related compounds suggest that it is likely to be a solid at room temperature with moderate solubility in organic solvents. The presence of the bromoethoxy group could lower its melting point compared to unsubstituted phenylmethylbenzene derivatives.
Chemical Properties Analysis
The chemical properties of [(2-Bromoethoxy)(phenyl)methyl]benzene, including its acidity, basicity, and reactivity towards various reagents, can be inferred from its functional groups. The bromo group increases the molecule's reactivity in electrophilic aromatic substitution reactions, making it a versatile intermediate in organic synthesis. The compound is expected to exhibit moderate stability, with the potential for hydrolysis of the ether group under acidic or basic conditions.
For more in-depth information on related compounds and synthesis methods, the following references provide valuable insights: (Bayrak & Menzek, 2020), (Jin, 2011), (Xu et al., 2007), and (Derbala, 1996).
Scientific Research Applications
Hydroprocessing of Substituted Benzenes : CoMo/Al2O3 and NiMo/Al2O3 catalysts show different behaviors in the hydroprocessing of substituted benzenes. Hydrodeoxygenation of methyl-substituted phenols, for instance, primarily proceeds through hydrogenolysis of the C-O bond over a sulfided CoMo/Al2O3 catalyst. These findings are significant for understanding catalyst interactions and mechanisms in hydrogenation and hydrogenolysis reactions (Moreau et al., 1990).
Anion Sensing with Fluorescent Compounds : A blue fluorescent p-dimesitylboryl-phenyl-functionalized 1,3-bisbenzimidazolyl benzene molecule has been synthesized and found effective in sensing CN– and halide anions. This discovery has potential applications in the development of molecular sensors (Brazeau et al., 2017).
Synthesis of 1-Substituted 3-Alkoxy-1H-Isoindoles : Research into the synthesis of 1-substituted 3-alkoxy-1H-isoindoles, starting from 1-bromo-2-(dialkoxymethyl)benzenes, presents new pathways in organic synthesis, showing the versatility of these compounds in chemical reactions (Kuroda & Kobayashi, 2015).
Chemoselectivity in Organic Synthesis : The study of 6-bromo-2-methyl-3,1-benzoxazin-4-one demonstrates the chemoselectivity of this compound towards amines, Schiff bases, and azines, indicating its potential utility in organic synthesis and the development of new chemical reactions (Derbala, 1996).
Liquid Crystals with Schiff Base/Ester Structures : Research into Schiff base/ester liquid crystals with different lateral substituents reveals their mesophase behavior, providing insights into the design and application of liquid crystals in various technologies (Ahmed et al., 2019).
Catalytic Properties in the Stille Reaction : The study of the catalytic properties of a PCP pincer palladium complex in the Stille reaction highlights the potential for low catalyst loading and high turnover numbers, demonstrating the compound’s efficiency in cross-coupling reactions (Olsson et al., 2005).
properties
IUPAC Name |
[2-bromoethoxy(phenyl)methyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO/c16-11-12-17-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYARBELXZXURQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70285408 | |
Record name | [(2-bromoethoxy)(phenyl)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70285408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Bromoethoxy)(phenyl)methyl]benzene | |
CAS RN |
6305-20-0 | |
Record name | NSC41692 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41692 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [(2-bromoethoxy)(phenyl)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70285408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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